molecular formula C9H5F3N4O2 B11784422 1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid

1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B11784422
M. Wt: 258.16 g/mol
InChI Key: MCMDLYVONVAXEG-UHFFFAOYSA-N
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Description

1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that contains both pyrimidine and imidazole rings. The trifluoromethyl group attached to the pyrimidine ring enhances its chemical stability and biological activity. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized through a series of condensation reactions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of the Imidazole Ring: The imidazole ring is formed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid is unique due to the combination of the trifluoromethyl group, pyrimidine ring, and imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H5F3N4O2

Molecular Weight

258.16 g/mol

IUPAC Name

1-[6-(trifluoromethyl)pyrimidin-4-yl]imidazole-4-carboxylic acid

InChI

InChI=1S/C9H5F3N4O2/c10-9(11,12)6-1-7(14-3-13-6)16-2-5(8(17)18)15-4-16/h1-4H,(H,17,18)

InChI Key

MCMDLYVONVAXEG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1N2C=C(N=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

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